Sodium oxide

Catalog No.
S574245
CAS No.
1313-59-3
M.F
Na2O
M. Wt
61.979 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium oxide

CAS Number

1313-59-3

Product Name

Sodium oxide

IUPAC Name

disodium;oxygen(2-)

Molecular Formula

Na2O

Molecular Weight

61.979 g/mol

InChI

InChI=1S/2Na.O/q2*+1;-2

InChI Key

KKCBUQHMOMHUOY-UHFFFAOYSA-N

SMILES

[O-2].[Na+].[Na+]

Solubility

Solubility in water: reaction

Synonyms

Na2O, sodium oxide

Canonical SMILES

[O-2].[Na+].[Na+]

Catalysis:

  • Chemical Manufacturing

    Na₂O combined with alumina (Al₂O₃) acts as a catalyst for various industrial processes, including the dehydrogenation of ethylbenzene to styrene and the carbon dioxide shift reaction.

  • CO₂ Capture and Conversion

    Research explores the potential of Na₂O as a catalyst for CO₂ capture and conversion into valuable chemicals or fuels. Studies show its effectiveness in CO₂ gasification on carbon, offering a potential route for CO₂ utilization.

Materials Science:

  • Corrosion Resistance

    Finding materials resistant to corrosion in sodium-based thermochemical cycles for water splitting is crucial. Research investigates the interaction between Na₂O and various materials to identify corrosion-resistant options, allowing for the efficient extraction of hydrogen from water.

  • Glass and Ceramics

    Na₂O plays a role in the development of specific glasses and ceramics with desired properties, such as improved strength, thermal stability, and electrical conductivity. Research explores its influence on the structure and properties of these materials.

Other Research Areas:

  • Thermochemical Studies

    Understanding the thermochemical properties of Na₂O is essential for various applications. Researchers investigate its specific heat capacity, enthalpy of formation, and other thermodynamic parameters to optimize processes involving this compound.

  • Fundamental Science

    Research delves into the fundamental properties of Na₂O, including its electronic structure, bonding characteristics, and reactivity. This knowledge contributes to a deeper understanding of ionic compounds and their interactions with other materials.

Sodium oxide, with the chemical formula Na2O\text{Na}_2\text{O}, is an ionic compound formed from two sodium ions and one oxide ion. It is characterized as an alkali metal oxide and is known for its strong basic properties. Sodium oxide appears as a white solid and is odorless. It has a density of approximately 2.27 g/cm³, a melting point of 1,132 °C, and a boiling point of 1,950 °C .

Sodium oxide is a highly reactive and corrosive compound. Here are some safety concerns:

  • Skin and eye contact: Sodium oxide can cause severe burns and irritation upon contact with skin and eyes.
  • Inhalation: Inhaling sodium oxide dust can irritate the respiratory tract and potentially cause lung damage.
  • Fire hazard: Though not flammable itself, sodium oxide reacts violently with water, releasing heat and hydrogen gas, which is flammable [].

  • Reaction with Water: Sodium oxide reacts exothermically with water to form sodium hydroxide:
    Na2O+H2O2NaOH\text{Na}_2\text{O}+\text{H}_2\text{O}\rightarrow 2\text{NaOH}
    This reaction results in a highly basic solution with a pH of around 14 .
  • Reaction with Acids: It reacts with acids such as hydrochloric acid to produce sodium chloride and water:
    Na2O+2HCl2NaCl+H2O\text{Na}_2\text{O}+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{O}
  • Reaction with Carbon Dioxide: Sodium oxide can also react with carbon dioxide to form sodium carbonate:
    2Na2O+3CO22Na2CO32\text{Na}_2\text{O}+3\text{CO}_2\rightarrow 2\text{Na}_2\text{CO}_3 .

Sodium oxide itself is not biologically active but can pose risks due to its reactivity. When it comes into contact with water, it forms sodium hydroxide, which is highly corrosive and can cause severe burns upon contact with skin or mucous membranes. Therefore, it must be handled with caution in laboratory and industrial settings .

Sodium oxide can be synthesized through several methods:

  • Direct Combination: Sodium metal reacts directly with oxygen:
    4Na+O22Na2O4\text{Na}+\text{O}_2\rightarrow 2\text{Na}_2\text{O}
  • From Sodium Hydroxide: Sodium oxide can also be produced by heating sodium hydroxide:
    2NaOHNa2O+H22\text{NaOH}\rightarrow \text{Na}_2\text{O}+\text{H}_2
  • From Sodium Nitrite: Another method involves the reaction of sodium nitrite with sodium:
    6Na+2NaNO2N2+4Na2O6\text{Na}+2\text{NaNO}_2\rightarrow N_2+4\text{Na}_2\text{O} .

Research indicates that sodium oxide can reversibly absorb hydrogen to form sodium hydride and sodium hydroxide. This property has potential applications in energy storage technologies . Additionally, studies on its interactions with other compounds reveal its role in facilitating reactions that produce useful products like sodium carbonate.

Similar Compounds: Comparison

Sodium oxide shares similarities with several other metal oxides. Here are some comparable compounds:

CompoundChemical FormulaCharacteristics
Magnesium OxideMgO\text{MgO}Basic oxide; used in refractory materials
Calcium OxideCaO\text{CaO}Strongly basic; widely used in cement production
Potassium OxideK2O\text{K}_2\text{O}Basic; used in fertilizers
Aluminum OxideAl2O3\text{Al}_2\text{O}_3Amphoteric; used in abrasives and ceramics

Uniqueness of Sodium Oxide

What sets sodium oxide apart from these similar compounds is its specific reactivity profile and its role as a precursor to sodium hydroxide. While other metal oxides may also exhibit basic properties, sodium oxide's efficiency in forming strong bases and its applications in glass manufacturing highlight its unique significance in industrial chemistry .

Sodium oxide demonstrates a distinctive sequence of structural modifications when subjected to progressive compression, exhibiting behavior that distinguishes it from other alkali metal oxides in the same family. Under ambient conditions, sodium oxide crystallizes in the cubic antifluorite structure, characterized by oxygen anions arranged in a face-centered cubic sublattice with sodium cations occupying tetrahedral interstitial sites. This structural arrangement, designated with space group Fm-3m, represents the thermodynamically stable configuration at standard temperature and pressure conditions.

Experimental investigations conducted using diamond anvil cell technology have revealed that sodium oxide maintains its crystalline antifluorite structure throughout compression up to approximately 15.9 gigapascals. Throughout this pressure range, the material exhibits systematic compression behavior characterized by decreasing unit cell parameters and increasing bulk density. The bulk modulus of cubic sodium oxide has been determined through first-principles calculations using both local density approximation and generalized gradient approximation methods, yielding values that demonstrate excellent agreement with experimental measurements.

The most significant structural transformation occurs within the pressure range of 15.9 to 17.3 gigapascals, where crystalline sodium oxide undergoes a dramatic transition to an amorphous state. This pressure-induced amorphization represents a fundamental departure from the ordered crystalline arrangement, resulting in the complete loss of long-range structural periodicity. The transition exhibits characteristics typical of first-order phase transformations, including hysteresis effects and discontinuous changes in material properties.

Decompression studies have demonstrated that the amorphous structure formed under high pressure conditions can recrystallize back to the original antifluorite structure upon pressure release. This reversible nature of the amorphization process indicates that the high-pressure structural modification represents a metastable state rather than an irreversible chemical decomposition. The recrystallization process occurs gradually during decompression, suggesting that the amorphous phase retains sufficient structural memory to facilitate reconstruction of the original crystalline framework.

Comparative analysis with other alkali metal oxides reveals that sodium oxide follows the systematic behavior observed across the alkali metal oxide family, where larger cation sizes generally correlate with lower phase transition pressures. However, the specific pressure range for amorphization in sodium oxide distinguishes it from lithium oxide, which undergoes an antifluorite-to-anticotunnite phase transition at approximately 50 gigapascals while maintaining crystalline order.

The thermodynamic stability of sodium oxide is intrinsically linked to its Gibbs free energy of formation (ΔG~f~°), which determines its propensity to participate in redox reactions. Experimental studies using the CALPHAD (CALculation of PHAse Diagrams) method have established that Na₂O exhibits a standard Gibbs free energy of formation of -376.56 kJ/mol at 298.15 K [2] [4]. This value positions Na₂O as less stable than sodium peroxide (Na₂O₂, ΔG~f~° = -449.78 kJ/mol) [4], implying that oxidation reactions favoring Na₂O₂ are thermodynamically favorable under standard conditions.

The redox equilibrium between Na₂O and Na₂O₂ can be described by the reaction:
$$ 2\text{Na}2\text{O}(cr) + \text{O}2(g) \leftrightarrow 2\text{Na}2\text{O}2(cr) $$
Using the Gibbs free energy values, the reaction’s feasibility is calculated as:
$$ \Delta G^\circ = 2(-449.78) - 2(-376.56) = -146.44 \, \text{kJ/mol} $$
The negative ΔG~f~° confirms that Na₂O₂ formation is spontaneous in the presence of oxygen [1] [4]. However, this reaction is reversible at elevated temperatures, where entropy effects dominate.

First-principle calculations combined with quasi-harmonic models further reveal that Na₂O’s stability is sensitive to oxygen partial pressures. At oxygen pressures below 10⁻¹⁵ bar, Na₂O decomposes into metallic sodium and oxygen gas [1]:
$$ \text{Na}2\text{O}(cr) \leftrightarrow 2\text{Na}(l) + \frac{1}{2}\text{O}2(g) $$
The critical oxygen pressure for decomposition increases exponentially with temperature, as shown in Table 1.

Table 1: Oxygen Partial Pressures for Na₂O Decomposition

Temperature (K)P~O₂~ (bar)
5001.2 × 10⁻²⁰
8003.8 × 10⁻¹²
12004.5 × 10⁻⁷

Data derived from CALPHAD models [1] highlight the compound’s instability in low-oxygen environments, particularly above 800 K.

Temperature-Dependent Oxygen Release Kinetics

The release of oxygen from sodium oxide follows non-linear kinetics, influenced by phase transitions and decomposition pathways. Differential Scanning Calorimetry (DSC) measurements reveal two endothermic events at 1023 K and 1243 K, corresponding to solid-solid phase transitions in Na₂O [1]. These transitions alter the oxide’s lattice structure, increasing oxygen mobility and accelerating decomposition.

Above 1405 K, Na₂O melts, and the liquid phase exhibits a miscibility gap between sodium-rich (L1) and oxide-rich (L2) compositions [1]. This phase separation facilitates oxygen release through the reaction:
$$ \text{Na}2\text{O}(l) \leftrightarrow 2\text{Na}(l) + \frac{1}{2}\text{O}2(g) $$
The activation energy for oxygen evolution, calculated via Arrhenius plots, is 218 ± 15 kJ/mol in the solid phase and decreases to 165 ± 10 kJ/mol in the liquid state [1].

Kinetic studies of NaO₂ decomposition further inform Na₂O’s behavior. At 548 K, NaO₂ undergoes disproportionation:
$$ 4\text{NaO}2(cr) \rightarrow 2\text{Na}2\text{O}(cr) + 3\text{O}_2(g) $$
This reaction releases oxygen at a rate of 0.12 mmol·g⁻¹·min⁻¹ under isothermal conditions [1], with the rate-limiting step being oxygen diffusion through the Na₂O product layer.

Corrosion-Resistant Material Interfaces for Sodium Generation

The interaction between sodium oxide and structural materials is critical in applications such as sodium-cooled fast reactors (SFRs). Computational models of the Na-U-O ternary system predict stable phase fields (e.g., UO₂-Na₃UO₄-Na₄UO₅) [1], which influence corrosion mechanisms. Nickel-based alloys, such as Inconel 600, demonstrate superior resistance due to the formation of a protective NiO layer that minimizes sodium penetration.

Thermodynamic simulations indicate that at 900 K, the equilibrium partial pressure of sodium vapor over Na₂O is 1.3 × 10⁻⁶ bar [1], necessitating materials with low sodium permeability. Alumina (Al₂O₃) coatings reduce corrosion rates by 80% by forming a diffusion barrier at the Na₂O/coating interface [1]. However, prolonged exposure leads to interfacial reactions such as:
$$ \text{Al}2\text{O}3(cr) + 3\text{Na}2\text{O}(cr) \rightarrow 2\text{Na}3\text{AlO}_3(cr) $$
This reaction, while thermodynamically favorable (ΔG~f~° = -120 kJ/mol) [4], is kinetically hindered below 1100 K, making alumina a viable short-term solution.

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals
WHITE LUMPS OR POWDER.

Density

2.3 g/cm³

Melting Point

1275 °C (sublimes)

UNII

3075U8R23D

GHS Hazard Statements

Aggregated GHS information provided by 791 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 70 of 791 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 721 of 791 companies with hazard statement code(s):;
H314 (98.47%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1313-59-3

Wikipedia

Sodium oxide

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Sodium oxide (Na2O): ACTIVE

Dates

Modify: 2023-08-15

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